1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3S/c17-8-2-1-3-9(18)14(8)20-15(22)21-16-19-10-6-11-12(7-13(10)25-16)24-5-4-23-11/h1-3,6-7H,4-5H2,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOHBEAZNXTKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)NC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea typically involves the reaction of 2,6-difluoroaniline with a suitable isocyanate derivative. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or acetonitrile.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Molecular Formula
- Molecular Formula: CHFNOS
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of urea can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxinobenzothiazole moiety may enhance these effects due to its structural similarity to known bioactive compounds.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for key enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated inhibitory activity against:
- α-glucosidase : Important in carbohydrate metabolism and diabetes management.
- Acetylcholinesterase : Relevant for neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The presence of fluorine atoms is often associated with enhanced biological activity in pharmaceuticals.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of urea derivatives, including those similar to the compound . The findings indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Case Study 2: Enzyme Inhibition
Another research article focused on the synthesis of sulfonamides containing dioxin moieties and their inhibitory effects on α-glucosidase and acetylcholinesterase. The results showed promising inhibitory activity, suggesting therapeutic potential for managing type 2 diabetes and Alzheimer's disease .
Case Study 3: Antimicrobial Testing
In a comparative study of various synthesized compounds, those with structural similarities to the target compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on this chemical framework .
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Fluorophenyl Substituents
- Analog from : (2,4-Difluorophenyl)-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea features a 2,4-difluorophenyl group. The para-fluorine may reduce steric hindrance compared to the target compound, possibly improving solubility but reducing target selectivity .
Heterocyclic Moieties
- Target Compound: The 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole system combines sulfur and oxygen atoms, likely enhancing rigidity and π-stacking interactions.
- Benzimidazole Derivatives () : Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-benzimidazole share oxygen-rich substituents (e.g., dioxolane), which may confer similar metabolic stability but lack the urea linkage critical for hydrogen bonding .
Physicochemical Properties
- Solubility: The morpholino-triazine group () enhances water solubility due to polar morpholine rings, whereas the target compound’s dihydrodioxino-benzothiazole may reduce solubility due to increased hydrophobicity . Fluorine substituents generally improve membrane permeability but may reduce aqueous solubility.
Stability :
Structural Lumping Considerations ()
The lumping strategy groups compounds with similar functional groups for predictive modeling. The target compound and ’s derivative might be classified together due to shared urea cores and fluorophenyl groups, enabling simplified pharmacokinetic predictions. However, differences in heterocycles (benzothiazole vs. triazine) would necessitate separate evaluation in biological assays .
Data Tables
Biological Activity
1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes a difluorophenyl moiety and a benzothiazole unit. Its molecular formula is , with a molecular weight of approximately 306.29 g/mol. The presence of the difluorophenyl group is significant for enhancing biological activity through improved binding interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Many benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, compounds derived from benzothiazole have been shown to inhibit various Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Some studies suggest that derivatives containing the benzothiazole moiety can inhibit tumor growth in various cancer models . Specifically, compounds with structural similarities to this compound have been evaluated for their antiproliferative effects against human cancer cell lines.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions including the formation of the urea linkage followed by cyclization to form the dioxin and benzothiazole frameworks.
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Study : A study evaluated various substituted benzothiazoles for antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Evaluation : In vitro assays were conducted on human colon cancer cell lines (HCT116) and breast cancer cell lines (MCF-7). Compounds similar to the target compound showed potent antiproliferative effects with IC50 values in the low micromolar range .
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors involved in cellular signaling pathways. For example:
Q & A
Q. What are the common synthetic routes for preparing 1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea?
The synthesis typically involves multi-step reactions, including:
- Ring formation : Construction of the 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole core via cyclization of thioamide precursors under acidic or oxidative conditions .
- Urea linkage : Coupling the benzothiazole intermediate with 2,6-difluorophenyl isocyanate using a base catalyst (e.g., triethylamine) in anhydrous solvents like THF or DCM .
- Purification : Column chromatography or recrystallization to isolate the final product, with characterization via H/C NMR and HRMS .
Q. What biological activities are associated with this compound’s structural motifs?
The 2,6-difluorophenylurea group is linked to enzyme inhibition (e.g., kinase targets), while the benzothiazole-dioxane moiety may enhance cellular permeability and target specificity. Key activities include:
- Antimicrobial potential : Analogous compounds with benzothiazole-urea hybrids show MIC values of 8–32 µg/mL against Gram-positive bacteria .
- Kinase inhibition : Fluorophenyl groups in similar structures exhibit IC values <1 µM for tyrosine kinase targets .
| Structural Feature | Observed Activity (Analogues) | Reference |
|---|---|---|
| 2,6-Difluorophenylurea | Enzyme inhibition (IC <1 µM) | |
| Benzothiazole-dioxane | Enhanced cellular uptake |
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
Methodological strategies include:
- Catalyst screening : Test palladium or copper catalysts for coupling efficiency in the urea bond formation .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during cyclization .
- In-line analytics : Employ HPLC-MS to monitor reaction progress and identify byproducts early .
Q. What experimental designs are suitable for evaluating its dose-dependent bioactivity?
A split-plot design is recommended:
- Main plots : Vary compound concentrations (e.g., 0.1–100 µM).
- Subplots : Test biological replicates (e.g., cell lines or enzyme isoforms).
- Controls : Include positive (e.g., staurosporine for kinase inhibition) and vehicle controls. Statistical analysis via ANOVA with post-hoc Tukey tests ensures robustness .
Q. How should contradictory data on its biological efficacy across studies be resolved?
- Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).
- Structural analogs : Compare activity trends with related compounds (e.g., 1-(3,4-difluorophenyl)urea derivatives) to identify substituent effects .
- Meta-analysis : Use cheminformatics tools (e.g., molecular docking) to correlate bioactivity with target binding affinity .
Q. What analytical techniques are critical for characterizing its stability and degradation products?
- HPLC-DAD/HRMS : Quantify degradation under stress conditions (pH, temperature).
- NMR spectroscopy : Track structural changes (e.g., urea bond hydrolysis).
- X-ray crystallography : Resolve conformational stability of the dioxane-benzothiazole core .
Environmental and Theoretical Frameworks
Q. How can researchers assess the environmental impact of this compound?
Follow the INCHEMBIOL framework :
- Fate studies : Measure biodegradation (OECD 301F) and soil adsorption (OECD 106).
- Ecotoxicology : Use Daphnia magna or algal models for acute toxicity (EC) .
Q. What theoretical frameworks guide mechanistic studies of its bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
